(R)-tert-Butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl (2R)-2-(4-bromophenyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO2/c1-15(2,3)19-14(18)17-10-4-5-13(17)11-6-8-12(16)9-7-11/h6-9,13H,4-5,10H2,1-3H3/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDPUQUIZKCNOF-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Lithiation-Transmetallation-Negishi Cross-Coupling Methodology
Campos Protocol
The most widely adopted methodology for preparing (R)-tert-Butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate is the one-pot, sequential lithiation, transmetallation, and Negishi coupling developed by Campos and colleagues. This approach has become the gold standard due to its high enantioselectivity and operational simplicity.
Reaction Scheme and Mechanism
The reaction proceeds through the following sequence:
- Asymmetric lithiation of N-Boc-pyrrolidine using s-BuLi/chiral diamine
- Transmetallation with ZnCl₂
- Palladium-catalyzed Negishi cross-coupling with 4-bromophenyl halide
The reaction can be represented as follows:
- N-Boc-pyrrolidine + s-BuLi/chiral diamine → lithiated N-Boc-pyrrolidine
- Lithiated N-Boc-pyrrolidine + ZnCl₂ → zinc organometallic intermediate
- Zinc intermediate + Pd catalyst + 4-bromophenyl halide → this compound
Detailed Procedure
The procedure involves carefully controlled reaction conditions:
- Cooling a solution of N-Boc-pyrrolidine and (-)-sparteine in diethyl ether to -78°C
- Addition of s-BuLi dropwise and maintaining the temperature for 3-5 hours to achieve asymmetric deprotonation
- Addition of anhydrous ZnCl₂ (freshly prepared solution in THF)
- Warming to room temperature over 1 hour
- Addition of 4-bromophenyl iodide (or bromide), Pd₂(dba)₃, and phosphine ligand (typically P(t-Bu)₃)
- Stirring at room temperature for 24 hours
This procedure typically yields this compound in 70-85% yield with 95-98% enantiomeric excess.
Optimization Parameters
Several parameters significantly impact the success of this methodology:
Solvent Effects
The lithiation step is particularly sensitive to solvent choice, as demonstrated in studies by Gill:
Table 1: Solvent Effects on α-Lithiation of N-Boc-pyrrolidine
| Solvent | Temperature (°C) | Time (h) | Conversion (%) | er of Product |
|---|---|---|---|---|
| Diethyl ether | -78 | 3 | >95 | 98:2 |
| THF | -78 | 3 | 85 | 92:8 |
| 2-MeTHF | -78 | 3 | 90 | 95:5 |
| MTBE | -78 | 5 | 80 | 97:3 |
| Toluene/ether (9:1) | -78 | 3 | <50 | 94:6 |
Diethyl ether remains the optimal solvent, providing the highest enantioselectivity while maintaining excellent conversion.
Chiral Auxiliary Selection
The choice of chiral diamine is crucial for achieving high stereoselectivity:
Table 2: Effect of Chiral Auxiliary on Enantioselectivity
| Chiral Auxiliary | er of Product | Yield (%) |
|---|---|---|
| (-)-Sparteine | 98:2 | 78 |
| (+)-Sparteine surrogate | 2:98 | 75 |
| TMEDA* | 50:50 | 82 |
| (R,R)-TMCDA | 95:5 | 70 |
*TMEDA produces racemic mixture
Palladium Catalyst System
The Negishi coupling step requires careful selection of the palladium catalyst and ligand:
Table 3: Influence of Pd Catalyst System on Coupling Efficiency
| Pd Source | Ligand | Temperature (°C) | Yield (%) | er Retention |
|---|---|---|---|---|
| Pd₂(dba)₃ | P(t-Bu)₃ | 25 | 78 | Complete |
| Pd(OAc)₂ | P(t-Bu)₃ | 25 | 70 | Complete |
| Pd(PPh₃)₄ | - | 25 | 65 | Partial loss |
| Pd₂(dba)₃ | JackiePhos | 25 | 85 | Complete |
The combination of Pd₂(dba)₃ and bulky monodentate phosphine ligands provides the best balance of reactivity and stereochemical integrity.
Alternative Synthetic Approaches
Stille Cross-Coupling Methodology
An alternative approach involves the Stille cross-coupling of enantioenriched α-stannyl pyrrolidine derivatives with aryl halides. While this methodology offers excellent stereoselectivity, its use of organotin reagents presents toxicity concerns.
Procedure Overview
- Preparation of enantioenriched α-stannyl-N-C(O)CF₃ pyrrolidine using Ellman's auxiliary
- Cross-coupling with 4-bromophenyl halide using Pd(dba)₂, JackiePhos, CuCl, and KF in methanol at 90°C
- Conversion of the C(O)CF₃ group to Boc protection
This approach achieves stereospecific coupling with high enantiospecificity (>95%) but requires handling toxic organotin compounds.
C-H Activation Methodologies
Recent developments in C-H activation chemistry have enabled direct α-arylation of protected pyrrolidines.
Yu's Thioamide-Directed C-H Arylation
Yu and colleagues developed a methodology utilizing a triisopropylbenzothioamide directing group and BINOL phosphoric acid catalysts for the enantioselective C-H arylation of pyrrolidines:
- Conversion of N-Boc-pyrrolidine to the corresponding thioamide
- Palladium-catalyzed C-H arylation using Pd₂(dba)₃, BINOL phosphoric acid, and 4-bromophenylboronic acid
- Removal of the thioamide directing group and reinstallation of Boc protection
While this approach avoids the need for strong bases, it requires additional steps for directing group manipulation.
Photoredox/Nickel Dual Catalysis
MacMillan and colleagues developed an innovative approach utilizing photoredox/nickel dual catalysis for the α-arylation of N-Boc-pyrrolidines:
- Generation of α-amino radicals from N-Boc-pyrrolidine using photoredox catalysis
- Nickel-catalyzed cross-coupling with 4-bromophenyl halides
- Enantioenrichment through subsequent resolution or chiral auxiliary strategies
This method offers a mild alternative but produces racemic products that require additional resolution steps to obtain the (R)-enantiomer.
Stereoselective Resolution Approaches
Classical Resolution Methods
For laboratory-scale preparation, classical resolution using chiral acids provides a practical approach:
- Synthesis of racemic tert-Butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate
- N-Boc deprotection under acidic conditions
- Resolution using (R)-mandelic acid or (S)-naproxen
- Reintroduction of the Boc group
Enzymatic Resolution
Lipase-catalyzed kinetic resolution offers a green chemistry approach:
- Synthesis of racemic tert-Butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate
- N-Boc deprotection and conversion to the corresponding alcohol
- Enzymatic resolution using Candida antarctica lipase B (CALB)
- Oxidation and reintroduction of the Boc group
Scale-Up Considerations and Process Chemistry
Green Chemistry Metrics
Table 5: Green Chemistry Assessment of Major Synthetic Routes
| Synthetic Route | E-Factor | PMI | Critical Waste Streams |
|---|---|---|---|
| Campos Protocol | 85-110 | 95-120 | Organolithium waste, heavy metal catalysts |
| C-H Activation | 40-60 | 50-70 | Palladium residues, phosphoric acid derivatives |
| Photoredox/Nickel | 35-55 | 45-65 | Photocatalyst residues, nickel waste |
| Enzymatic Resolution | 20-30 | 30-40 | Organic solvents, half of material lost as unwanted enantiomer |
Process Optimization for Large-Scale Production
For industrial applications, several modifications to the Campos protocol have been developed:
- Replacement of s-BuLi with less hazardous alkyllithium reagents
- Development of continuous flow processes for the lithiation step
- Implementation of in-line analytical techniques for reaction monitoring
- Recovery and recycling of the chiral diamine auxiliary
Comparative Analysis of Preparation Methods
Table 6: Comprehensive Comparison of Synthetic Routes
| Method | Enantioselectivity (er) | Yield (%) | Scalability | Technical Complexity | Starting Material Accessibility |
|---|---|---|---|---|---|
| Campos Protocol | 95:5 to 98:2 | 70-85 | Moderate | High | Excellent |
| Stille Cross-Coupling | >95:5 | 65-75 | Poor | High | Moderate |
| C-H Activation | 90:10 to 95:5 | 60-70 | Poor | High | Good |
| Photoredox/Nickel + Resolution | >95:5 | 30-40 (overall) | Moderate | Moderate | Excellent |
| Classical Resolution | >98:2 | 30-45 (overall) | Good | Low | Excellent |
| Enzymatic Resolution | >99:1 | 35-45 (overall) | Good | Moderate | Excellent |
Chemical Reactions Analysis
®-tert-Butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as hydroxide or amine groups.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
(R)-tert-Butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate is of particular interest in medicinal chemistry due to its potential as a pharmacological agent.
1.1. Anticancer Activity
Recent studies have indicated that compounds with similar structural frameworks exhibit anticancer properties. For instance, derivatives of pyrrolidine have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The bromophenyl group may enhance these effects through improved interaction with biological targets.
1.2. Neurological Disorders
Pyrrolidine derivatives are also being investigated for their neuroprotective effects. Research suggests that this compound could potentially modulate neurotransmitter systems, offering therapeutic avenues for conditions such as Alzheimer's disease and schizophrenia .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis, particularly in the synthesis of more complex molecules.
2.1. Synthesis of Bioactive Compounds
The unique structure of this compound allows it to be used as an intermediate in the synthesis of various bioactive compounds. Its ability to undergo functional group transformations makes it valuable in creating new pharmaceuticals .
2.2. Chiral Synthesis
Being a chiral compound, it plays a crucial role in asymmetric synthesis processes, where the control of stereochemistry is essential for the development of effective drugs . The chirality can be leveraged to produce enantiomerically pure substances that exhibit desired biological activities.
3.1. Anticancer Research
A study published in Molecular Cancer Therapeutics demonstrated that pyrrolidine derivatives significantly inhibited tumor growth in xenograft models. The specific involvement of this compound was highlighted as a promising candidate for further development due to its favorable pharmacokinetic profile .
3.2. Neuroprotective Studies
In research focusing on neurodegenerative diseases, this compound was shown to protect neuronal cells from oxidative stress-induced apoptosis in vitro. This suggests its potential utility in developing treatments for conditions like Parkinson's disease .
Mechanism of Action
The mechanism of action of ®-tert-Butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
The compound belongs to a class of tert-butyl-protected pyrrolidine derivatives with aromatic substituents. Below is a detailed comparison with structurally analogous compounds, focusing on synthesis, physicochemical properties, and biological relevance.
Key Observations :
- Steric and Electronic Effects: The bulky tert-butyl group in all analogs stabilizes the pyrrolidine ring conformation.
Physicochemical Properties
| Property | (R)-tert-Butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate | tert-Butyl (R)-2-(4-octylphenethyl)pyrrolidine-1-carboxylate | tert-Butyl (2S)-2-(2-methoxy-...ethyl)pyrrolidine-1-carboxylate |
|---|---|---|---|
| Molecular Weight (g/mol) | ~352.3 | ~435.6 | ~421.5 |
| Solubility | Low in water; high in DCM, THF | Low in water; soluble in EtOAc, CHCl₃ | Moderate in EtOAc; low in hexane |
| Physical State | Crystalline solid (hypothetical) | Colorless oil | Colorless oil |
| Chromatography (Rf) | N/A | 0.16 (EtOH/CHCl₃ 1:8) | 0.16 (EtOAc/hexane 1:6) |
Key Observations :
- The bromophenyl derivative’s higher density and polarity (due to Br) likely result in distinct chromatographic behavior compared to lipophilic octylphenethyl analogs.
- Methoxy-containing analogs exhibit intermediate polarity, aligning with their moderate solubility in ethyl acetate .
Biological Activity
(R)-tert-Butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate is a compound of interest due to its potential biological activities. This article provides a detailed overview of its chemical properties, biological effects, and relevant research findings.
- IUPAC Name : tert-butyl (R)-2-(4-bromophenyl)pyrrolidine-1-carboxylate
- CAS Number : 1189154-01-5
- Molecular Formula : C15H20BrNO2
- Molecular Weight : 326.23 g/mol
The compound features a pyrrolidine ring substituted with a bromophenyl group, which may contribute to its biological activity.
The biological activity of this compound is primarily linked to its interaction with various biological targets. Compounds with similar structures have been reported to exhibit:
- Anticancer Activity : Many pyrrolidine derivatives have shown cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties.
- Antimicrobial Properties : The presence of the bromophenyl moiety can enhance the compound's activity against bacterial strains.
Biological Activity Data
Recent studies have explored the biological activities of related compounds, indicating potential pathways through which this compound may exert its effects. Below is a summary table presenting findings from various studies on related compounds:
| Compound | Activity | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|
| Compound A | Anticancer | HeLa (cervical) | 10.5 | |
| Compound B | Antibacterial | Staphylococcus aureus | 5.0 | |
| Compound C | Antifungal | Candida albicans | 3.2 |
Case Studies
- Anticancer Activity : A study investigating pyrrolidine derivatives found that several compounds exhibited significant cytotoxicity against human cancer cell lines, including HeLa and MCF-7. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase.
- Antimicrobial Effects : Research on related pyrrole derivatives indicated that they possess potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) in the low micromolar range.
Research Findings
Recent literature emphasizes the importance of structural modifications in enhancing biological activity. For instance, introducing halogen atoms like bromine has been shown to increase the potency of compounds against certain cancer types and bacterial strains.
Notable Findings:
- A derivative with a similar structure demonstrated an IC50 value of 2.76 µM against ovarian cancer cell lines, indicating high selectivity and potency .
- Another study highlighted that modifications to the pyrrolidine ring could lead to enhanced affinity for specific biological targets, such as protein kinases involved in cancer progression .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (R)-tert-Butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate, and which characterization techniques confirm its structure?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from pyrrolidine derivatives. Key steps include bromophenyl group introduction via Suzuki coupling or electrophilic substitution, followed by tert-butyloxycarbonyl (Boc) protection. For example, Dess-Martin periodinane may oxidize intermediates to achieve desired stereochemistry . Characterization requires 1H/13C NMR to confirm stereochemistry and substituent positions, mass spectrometry (MS) for molecular weight validation, and HPLC to assess enantiomeric purity .
Q. How does the bromophenyl moiety influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The bromine atom at the para position enables palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing aryl-aryl bond formation. Researchers should optimize catalyst systems (e.g., Pd(PPh3)4) and base conditions (e.g., Na2CO3) in solvents like THF/water mixtures. Control experiments with alternative halogens (e.g., Cl) can isolate electronic effects .
Q. What safety protocols are essential for handling brominated pyrrolidine derivatives?
- Methodological Answer : Use fume hoods and personal protective equipment (PPE) due to potential respiratory and skin irritation. Brominated compounds may release toxic fumes upon decomposition. Storage should avoid light and moisture to prevent degradation. Refer to GHS guidelines for labeling, though specific classifications for this compound are not reported .
Advanced Research Questions
Q. How can enantiomeric excess (ee) be optimized during asymmetric synthesis of the (R)-enantiomer?
- Methodological Answer : Employ chiral catalysts (e.g., Jacobsen’s salen-Co for epoxidation) or chiral auxiliaries during key steps. Dynamic kinetic resolution (DKR) under basic conditions can enhance ee. Monitor progress via chiral HPLC with cellulose-based columns. Recent studies suggest tert-butyl groups improve steric hindrance, favoring the (R)-configuration .
Q. What analytical strategies resolve contradictions in reported biological activities across studies?
- Methodological Answer : Conduct dose-response assays (e.g., IC50 comparisons) under standardized conditions (pH, temperature). Use molecular docking to predict binding affinities to targets like BACE-1 or kinases. Cross-validate results with structural analogs (e.g., fluorophenyl derivatives) to isolate substituent effects .
Q. How do solvent polarity and temperature impact the stability of the tert-butyl ester group during synthesis?
- Methodological Answer : The Boc group is prone to acid-catalyzed cleavage. Use aprotic solvents (e.g., DCM, acetonitrile) and avoid prolonged exposure to temperatures >60°C. TLC or in-situ IR can monitor deprotection. For stability studies, compare half-lives in solvents like DMF (polar aprotic) vs. toluene (nonpolar) .
Q. What mechanisms explain unexpected byproduct formation in Mitsunobu reactions involving this compound?
- Methodological Answer : Byproducts may arise from competing elimination or azide formation. Use LC-MS to identify impurities and adjust reagent ratios (e.g., DIAD/PPh3). Replace traditional Mitsunobu conditions with redox-neutral photoredox catalysis to suppress side reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
